Hydroxystearyl cetyl ether
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Overview
Description
Preparation Methods
Hydroxystearyl cetyl ether can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and bimolecular dehydration . Industrial production typically involves the etherification of hydroxystearyl alcohol with cetyl alcohol under controlled conditions . The reaction is catalyzed by acids or bases, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Hydroxystearyl cetyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the original alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxystearyl cetyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxystearyl cetyl ether involves its ability to reduce surface tension and form micelles, which helps in the emulsification and stabilization of various formulations . It interacts with both hydrophilic and hydrophobic molecules, allowing it to effectively disperse and solubilize different compounds .
Comparison with Similar Compounds
Hydroxystearyl cetyl ether is unique due to its specific combination of hydroxystearyl and cetyl alcohols, which provides it with superior emulsifying and lubricating properties . Similar compounds include:
Cetyl alcohol: Used as an emollient and thickening agent in cosmetics.
Stearyl alcohol: Another fatty alcohol used in personal care products for its moisturizing properties.
These compounds share similar applications but differ in their molecular structures and specific properties, making this compound particularly effective in certain formulations.
Properties
CAS No. |
78509-74-7 |
---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
1-hexadecoxyoctadecan-2-ol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
DGCGMZBRNYIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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